

Discovery and history of 2-(Methoxymethyl)furan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

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An In-depth Technical Guide to **2-(Methoxymethyl)furan**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)furan, also known as furfuryl methyl ether, is a furan derivative with potential applications as a chemical intermediate and building block in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization. While the specific historical details of its initial discovery are not extensively documented, its existence as a stable chemical entity is well-established, and it has been identified as a naturally occurring compound in some food products. This guide consolidates available data, presents a detailed representative synthetic protocol, and offers visualizations to aid in its practical application in a research and development setting.

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their utility can be attributed to their versatile reactivity and their presence as a core structural motif in numerous biologically active molecules. **2-(Methoxymethyl)furan** is a simple ether derivative of furan, characterized by a methoxymethyl substituent at the 2-position of the furan ring. While a detailed historical account of its first synthesis is not readily available in the scientific literature, it is recognized as a valuable synthon and has been identified in roasted coffee, contributing to

its aroma profile. Its structural similarity to other functionalized furans suggests its potential as a precursor in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Methoxymethyl)furan** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data for **2-(Methoxymethyl)furan**

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[2]
CAS Registry Number	13679-46-4	[2]
Appearance	Colorless liquid	
Boiling Point	134-135 °C at 760 mmHg	
Density	1.013 - 1.019 g/cm ³ at 25 °C	[3]
Refractive Index	1.454 - 1.460 at 20 °C	[3]
Flash Point	22.22 °C (72.00 °F)	[3]
Solubility	Log10 of Water solubility in mol/l: -5.59	[2]
LogP (Octanol/Water)	1.426	[2]

Synthesis of 2-(Methoxymethyl)furan

The synthesis of **2-(Methoxymethyl)furan** can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of furfuryl alcohol (sodium 2-furanmethoxide) is reacted with a methylating agent such as methyl iodide or dimethyl sulfate.

General Reaction Scheme

The overall chemical transformation is depicted below:

Furan-2-ylmethanol (Furfuryl alcohol) + Base + Methylating Agent → **2-(Methoxymethyl)furan**

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative method for the synthesis of **2-(Methoxymethyl)furan** in a laboratory setting.

Materials:

- Furfuryl alcohol
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

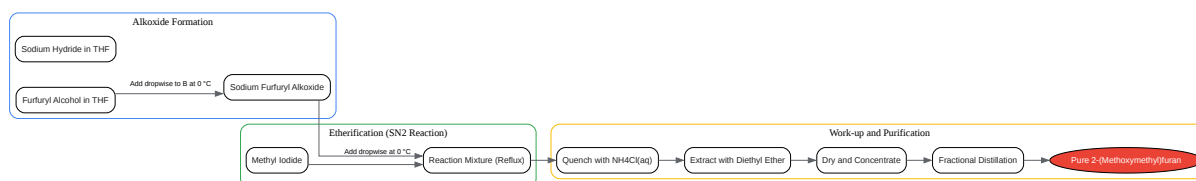
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is set up under an inert atmosphere.
- **Formation of the Alkoxide:** Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride (60% dispersion in mineral oil). The resulting suspension is stirred.
- **Addition of Furfuryl Alcohol:** Furfuryl alcohol, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium furfuryl alkoxide. Hydrogen gas will be evolved during this step.
- **Addition of Methylating Agent:** The reaction mixture is cooled again to 0 °C, and methyl iodide is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).
- **Work-up:** The reaction is cooled to room temperature and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **2-(Methoxymethyl)furan**.

Synthesis Workflow Diagram



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Figure 1. Experimental workflow for the synthesis of **2-(Methoxymethyl)furan**.

Characterization

The identity and purity of synthesized **2-(Methoxymethyl)furan** can be confirmed using standard analytical techniques.

Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum of **2-(Methoxymethyl)furan** will show characteristic peaks for the furan ring and the ether linkage. Expected absorptions include C-H stretching of the furan ring ($\sim 3100\text{ cm}^{-1}$), C-H stretching of the methyl and methylene groups ($\sim 2800\text{--}3000\text{ cm}^{-1}$), C=C stretching of the furan ring ($\sim 1500\text{--}1600\text{ cm}^{-1}$), and a strong C-O-C stretching band for the ether linkage ($\sim 1000\text{--}1100\text{ cm}^{-1}$).^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide distinct signals for the protons on the furan ring, the methylene protons, and the methyl protons. The approximate chemical

shifts (δ) are: furan ring protons (6.2-7.4 ppm), methylene protons (-O-CH₂-) (~4.4 ppm), and methyl protons (-O-CH₃) (~3.3 ppm).

- ¹³C NMR: The carbon NMR spectrum will show signals for the furan ring carbons and the carbons of the methoxymethyl group.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of the compound.

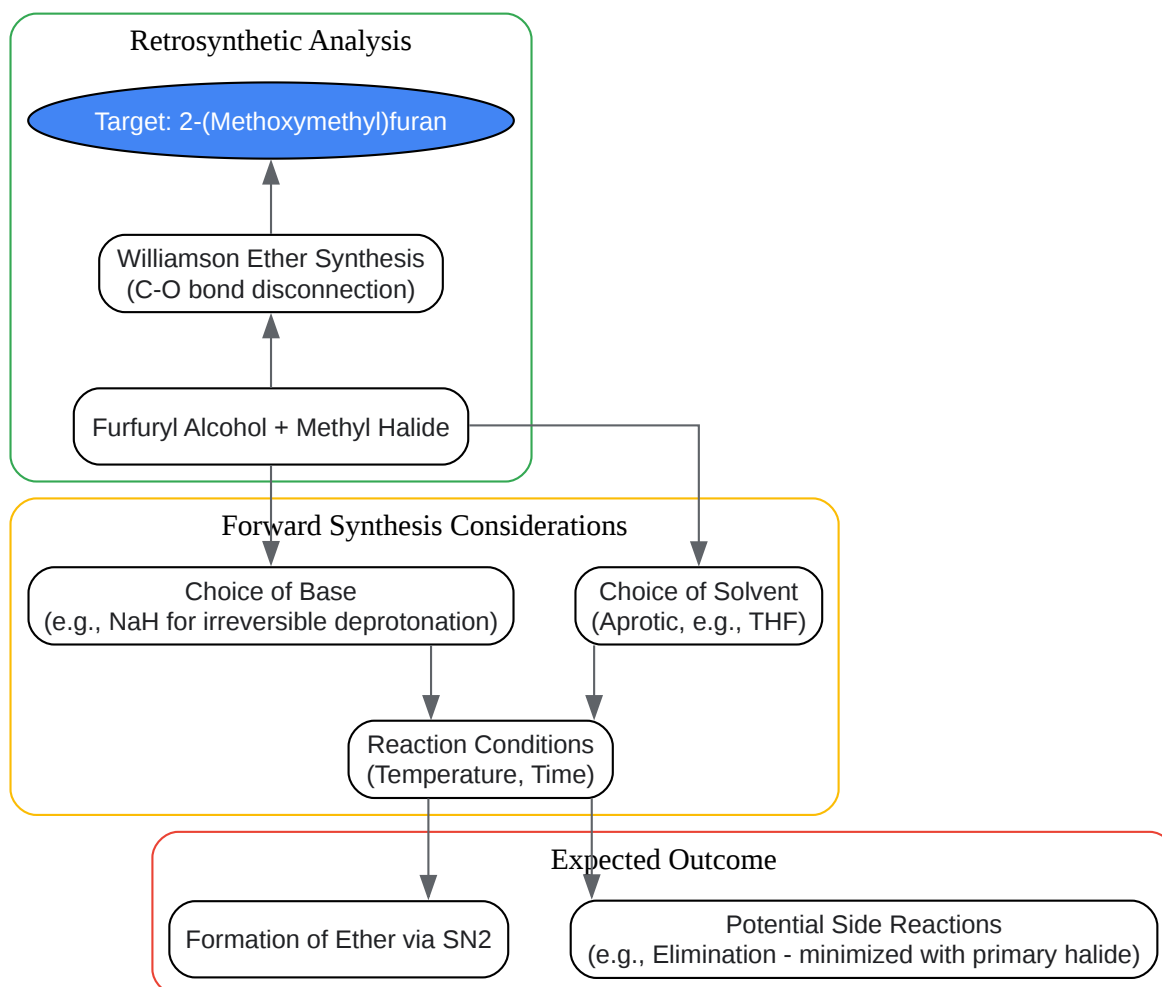
Applications in Research and Drug Development

While specific applications of **2-(Methoxymethyl)furan** in drug development are not widely reported, its structure suggests several potential uses:

- Chemical Intermediate: It can serve as a starting material for the synthesis of more complex furan-containing molecules. The furan ring can undergo various transformations such as electrophilic substitution, Diels-Alder reactions, and ring-opening reactions.
- Scaffold in Medicinal Chemistry: The furan nucleus is a common scaffold in many pharmaceutical compounds. **2-(Methoxymethyl)furan** could be used to introduce a furan moiety with a flexible ether linkage into a target molecule.
- Biofuel Research: Furan derivatives, such as 2-methylfuran, are being investigated as potential biofuels.[5] The properties of **2-(methoxymethyl)furan** could be of interest in this context.

Logical Relationships in Synthesis

The synthesis of **2-(Methoxymethyl)furan** via the Williamson ether synthesis is a classic example of an S_N2 reaction. The key logical relationships in planning this synthesis are outlined in the diagram below.



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Figure 2. Logical considerations for the synthesis of **2-(Methoxymethyl)furan**.

Conclusion

2-(Methoxymethyl)furan is a readily accessible furan derivative with potential applications in synthetic chemistry. This guide has provided a consolidated source of its physicochemical properties, a detailed representative synthetic protocol, and characterization data. The provided diagrams of the experimental workflow and logical relationships in its synthesis offer a practical

framework for researchers. Further exploration of the reactivity and applications of this compound may reveal its utility in the development of novel chemical entities for the pharmaceutical and other industries.

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- To cite this document: BenchChem. [Discovery and history of 2-(Methoxymethyl)furan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088890#discovery-and-history-of-2-methoxymethyl-furan]

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